![molecular formula C12H19NS B13565512 [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine is a chemical compound with the molecular formula C13H21NS2 It is characterized by the presence of a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a bis(prop-2-yn-1-yl)amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine typically involves the reaction of tert-butylthiol with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: New carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The propargyl groups may facilitate covalent binding to target proteins, while the tert-butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Tert-butylsulfanyl)ethyl]amine
- [2-(Tert-butylsulfanyl)ethyl]bis(phenyl)amine
- [2-(Tert-butylsulfanyl)ethyl]bis(methyl)amine
Uniqueness
Compared to similar compounds, [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine is unique due to the presence of propargyl groups, which confer additional reactivity and potential for covalent modification of target molecules. This structural feature distinguishes it from other tert-butylsulfanyl derivatives and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
N-(2-tert-butylsulfanylethyl)-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H19NS/c1-6-8-13(9-7-2)10-11-14-12(3,4)5/h1-2H,8-11H2,3-5H3 |
Clé InChI |
QOGVAVPKWICNJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCN(CC#C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


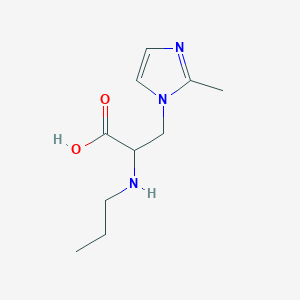
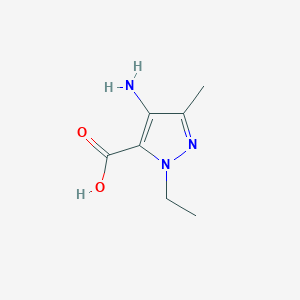

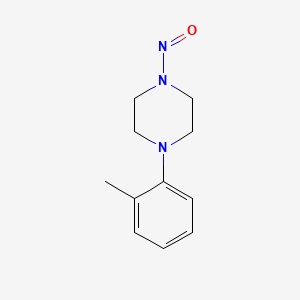
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
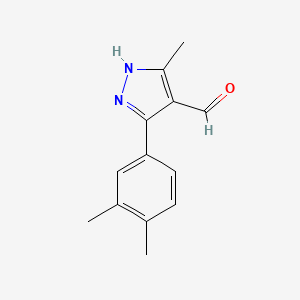
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
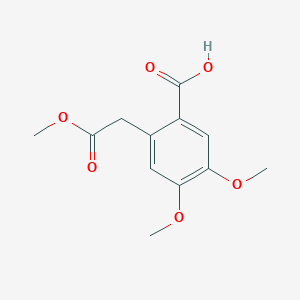
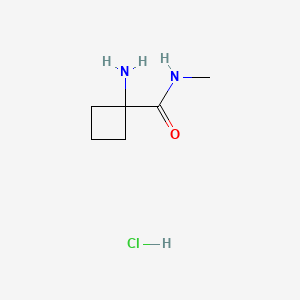
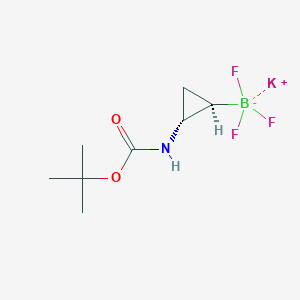
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
